
(3R,4R,5S)-Tert-butyl 4-(((benzyloxy)carbonyl)amino)-3-hydroxy-5-methylheptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3R,4R,5S)-4-(((benzyloxy)carbonyl)amino)-3-hydroxy-5-methylheptanoate is a complex organic compound that features a tert-butyl group, a benzyloxycarbonyl-protected amino group, a hydroxyl group, and a methyl group on a heptanoate backbone. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity patterns.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3R,4R,5S)-4-(((benzyloxy)carbonyl)amino)-3-hydroxy-5-methylheptanoate typically involves multiple steps, including the protection of functional groups, selective reactions to introduce the desired substituents, and deprotection steps. Common synthetic routes may involve:
Protection of the Amino Group: The amino group is often protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through selective oxidation reactions.
Formation of the Heptanoate Backbone: This step may involve the use of Grignard reagents or other organometallic compounds to build the carbon chain.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides.
Deprotection Steps: Finally, the protecting groups are removed to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3R,4R,5S)-4-(((benzyloxy)carbonyl)amino)-3-hydroxy-5-methylheptanoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Hydrolysis: The ester bond can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly used.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl group would yield an alcohol or amine.
Scientific Research Applications
tert-Butyl (3R,4R,5S)-4-(((benzyloxy)carbonyl)amino)-3-hydroxy-5-methylheptanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It may serve as a precursor for the synthesis of pharmaceuticals and as a model compound in drug development.
Industry: The compound can be used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl (3R,4R,5S)-4-(((benzyloxy)carbonyl)amino)-3-hydroxy-5-methylheptanoate depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing specific transformations that can be studied to understand enzyme function. In drug development, the compound may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (3R,4R,5S)-4-amino-3-hydroxy-5-methylheptanoate: Lacks the benzyloxycarbonyl protection.
tert-Butyl (3R,4R,5S)-4-(((methoxy)carbonyl)amino)-3-hydroxy-5-methylheptanoate: Has a methoxycarbonyl group instead of a benzyloxycarbonyl group.
tert-Butyl (3R,4R,5S)-4-(((acetoxy)carbonyl)amino)-3-hydroxy-5-methylheptanoate: Contains an acetoxycarbonyl group.
Uniqueness
The presence of the benzyloxycarbonyl group in tert-Butyl (3R,4R,5S)-4-(((benzyloxy)carbonyl)amino)-3-hydroxy-5-methylheptanoate provides unique reactivity and stability compared to similar compounds. This makes it particularly useful in synthetic chemistry and biochemical studies where selective protection and deprotection steps are crucial.
Properties
Molecular Formula |
C20H31NO5 |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
tert-butyl (3R,4R,5S)-3-hydroxy-5-methyl-4-(phenylmethoxycarbonylamino)heptanoate |
InChI |
InChI=1S/C20H31NO5/c1-6-14(2)18(16(22)12-17(23)26-20(3,4)5)21-19(24)25-13-15-10-8-7-9-11-15/h7-11,14,16,18,22H,6,12-13H2,1-5H3,(H,21,24)/t14-,16+,18+/m0/s1 |
InChI Key |
AZTSBAWJROLRIQ-YXJHDRRASA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]([C@@H](CC(=O)OC(C)(C)C)O)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCC(C)C(C(CC(=O)OC(C)(C)C)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


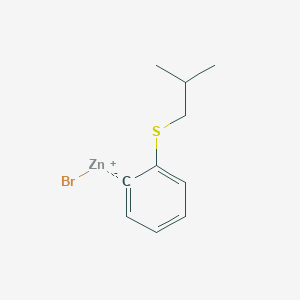
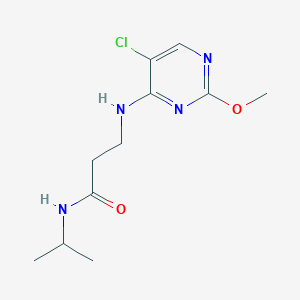
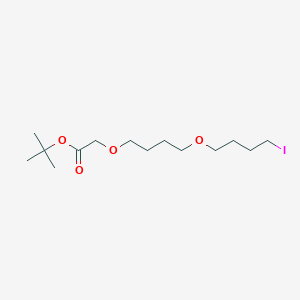
![5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B14894253.png)
![3,7-Bis(phenylethynyl)dibenzo[b,d]furan](/img/structure/B14894257.png)
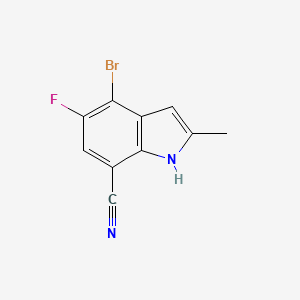
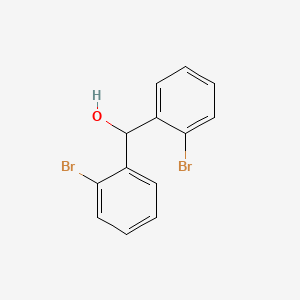
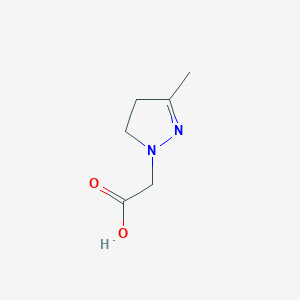
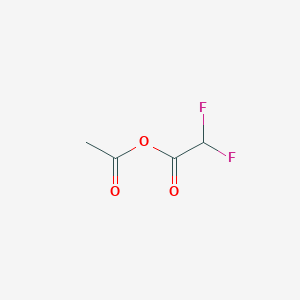
![2-[(4-MethylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14894299.png)
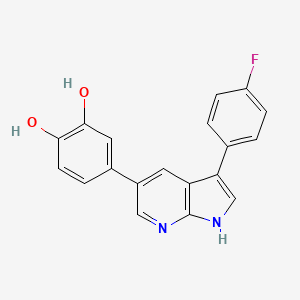
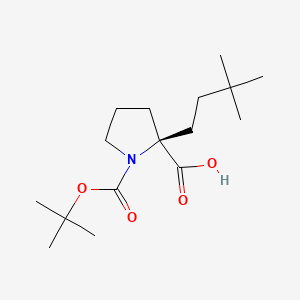
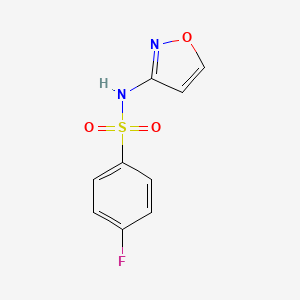
![2-(((2-Methylthiazol-5-yl)methyl)thio)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14894350.png)
